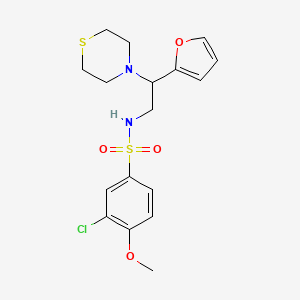
3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide is a chemically synthesized molecule that may have potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, as well as methods of synthesis that could be relevant.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that result in the formation of complex molecules with potential biological activities. For instance, the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives involves the creation of molecules that show strong inhibition of calcium mobilization in cells, indicating potential as therapeutic agents . Similarly, the synthesis of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone provides a methodological framework that could be adapted for the synthesis of the compound . The use of chlorinating reagents, as described in the synthesis of N-chloro-N-methoxybenzenesulfonamide, could be a crucial step in the synthesis of the chlorinated moiety present in the target compound .
Molecular Structure Analysis
The molecular structure of related compounds can be determined using various analytical techniques such as FT-IR, UV-Vis, NMR, MS, elemental analysis, and X-ray diffraction. For example, the crystal structure of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone was elucidated and found to belong to the orthorhombic system, with specific cell parameters and dihedral angles indicating the orientation of phenyl rings nearly perpendicular to the planar furanone . This level of structural detail is essential for understanding the molecular interactions and potential biological activities of the compound.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the reactivity of similar structures. The chlorinating reagent N-chloro-N-methoxybenzenesulfonamide has been used to chlorinate a variety of substrates, including phenols and heteroarenes, which suggests that the chloro and methoxybenzenesulfonamide groups in the target compound may also be reactive and could participate in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the properties of similar molecules. For instance, the solubility, melting point, and stability of the compound could be influenced by the presence of the methoxy and chloro substituents, as well as the furan and thiomorpholine rings. The density and crystallography data provided for 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone offer a glimpse into the solid-state properties that could be expected for the compound .
科学的研究の応用
Synthesis and Chemical Properties
The compound 3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide is involved in various chemical syntheses and properties studies. Novel 4-arylsulfonylthiophene- and furan-2-sulfonamides, including compounds similar to the one , are prepared through a process involving chlorosulfonation with chlorosulfonic acid/phosphorus pentachloride. This method allows for the generation of amine derivatives from the parent thiophenesulfonamides, highlighting the compound's utility in creating diverse chemical structures with potential biological activity. The instability of furansulfonyl chlorides to free radical bromination necessitates specific sequences to generate desired derivatives, underscoring the chemical complexity and versatility of these compounds (Hartman & Halczenko, 1990).
Photodynamic Therapy Application
In the field of photodynamic therapy (PDT) for cancer treatment, derivatives of benzenesulfonamide have shown remarkable potential. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has revealed excellent photophysical and photochemical properties. These derivatives, characterized by their high singlet oxygen quantum yield and good fluorescence properties, are essential for Type II photodynamic therapy mechanisms. Such features indicate the significant role of benzenesulfonamide derivatives in developing efficient photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activities
The synthesis and characterization of novel benzenesulfonamide derivatives have led to discoveries in antimicrobial and anticancer activities. For instance, the preparation of novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates demonstrated significant antimicrobial activity against various bacterial and fungal strains. The results underscored the higher antimicrobial efficacy of these compounds compared to their parent molecules, indicating their potential as antimicrobial agents. Additionally, certain derivatives showed milder activity, suggesting the importance of structural variations in modulating biological activities (Vanparia et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S2/c1-23-16-5-4-13(11-14(16)18)26(21,22)19-12-15(17-3-2-8-24-17)20-6-9-25-10-7-20/h2-5,8,11,15,19H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURUYPBCTGFTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B3010496.png)
![1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine](/img/structure/B3010497.png)
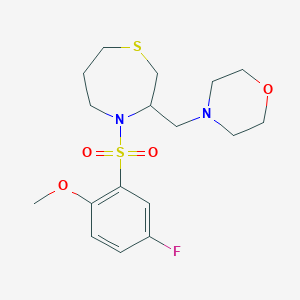

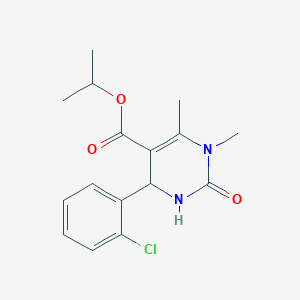
![N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3010503.png)
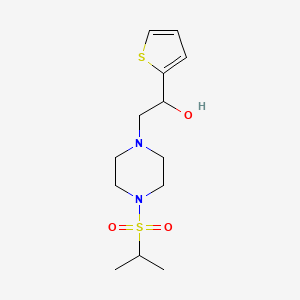
![2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B3010506.png)

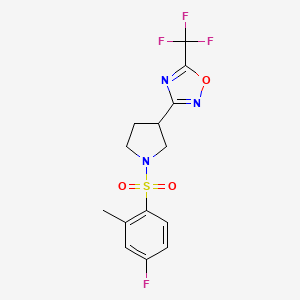
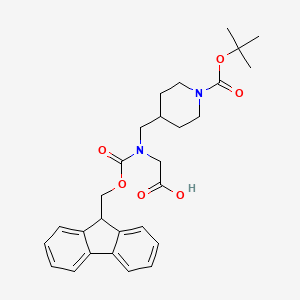
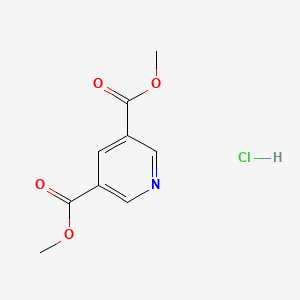
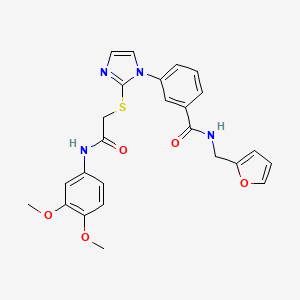
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3010518.png)